
5-Bromo-2-(3-fluorobenzyloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(3-fluorobenzyloxy)pyridine is a chemical compound with the formula C12H9BrFNO. It has a molecular weight of 282.11 . It is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(3-fluorobenzyloxy)pyridine involves a pyridine ring substituted with a bromo group at the 5-position and a 3-fluorobenzyloxy group at the 2-position . A detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .Applications De Recherche Scientifique
Synthesis of Novel Compounds
5-Bromo-2-(3-fluorobenzyloxy)pyridine serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the scalable synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, an important intermediate in the development of HIV-1 integrase inhibitors (Boros et al., 2007). Similarly, its role in the N-arylation of 3-alkoxypyrazoles demonstrates its versatility in creating new chemical entities for pharmaceutical libraries (Guillou et al., 2010).
Spectroscopic and Photophysical Studies
The compound has also been subject to spectroscopic and photophysical studies. For instance, the spectroscopic characterization of closely related compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, reveals insights into their structure and properties, including non-linear optical (NLO) properties and interactions with DNA, suggesting potential applications in biomedical imaging and therapy (Vural & Kara, 2017).
Antimicrobial Activity
Derivatives synthesized from 5-Bromo-2-(3-fluorobenzyloxy)pyridine have shown significant antimicrobial activity. The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation as antimicrobial agents highlight the potential of these compounds in developing new antibiotics (Bayrak et al., 2009).
Antioxidant and Anticholinergic Activities
Research into the synthesis of bromophenols, including derivatives of 5-Bromo-2-(3-fluorobenzyloxy)pyridine, has uncovered compounds with potent antioxidant and anticholinergic activities. These findings indicate potential applications in neuroprotective therapies and the management of oxidative stress-related diseases (Rezai et al., 2018).
Catalytic Applications
The compound has also found applications in catalysis, specifically in the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. Such research not only advances our understanding of catalytic processes but also opens up new avenues for synthesizing complex organic molecules with potential applications in various industries (Ahmad et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-[(3-fluorophenyl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-4-5-12(15-7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFYVGUFUXCBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-fluorobenzyloxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

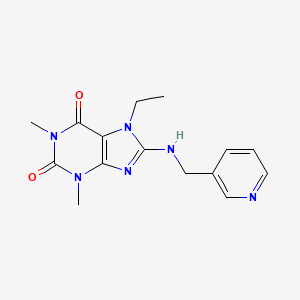

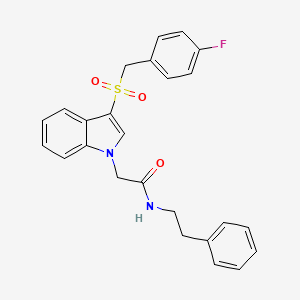


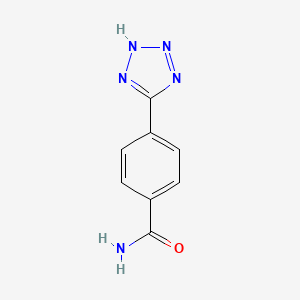
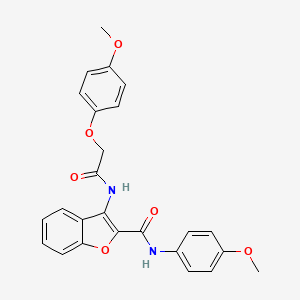

![N-(4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2675882.png)


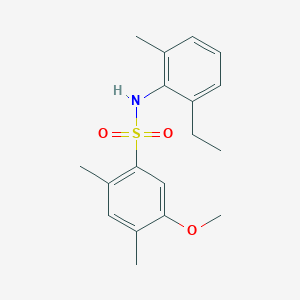
![5-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-3-ol](/img/structure/B2675887.png)
![2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2675888.png)